9-tetradecyl-3H-purine-6-thione
Description
9-Tetradecyl-3H-purine-6-thione is a purine derivative characterized by a tetradecyl (14-carbon alkyl) chain at the 9-position and a thione group at the 6-position of the purine ring.
Properties
CAS No. |
82191-97-7 |
|---|---|
Molecular Formula |
C19H32N4S |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
9-tetradecyl-3H-purine-6-thione |
InChI |
InChI=1S/C19H32N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-16-22-17-18(23)20-15-21-19(17)24/h15-16H,2-14H2,1H3,(H,20,21,24) |
InChI Key |
WLVKDFKFNPHITD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1NC=NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of Purine-6-Thione Core
The purine-6-thione scaffold is typically prepared via:
Thiolation of Purine-6-ones: The most common approach involves the conversion of purine-6-ones (e.g., 6-oxopurines) to their corresponding 6-thione derivatives by treatment with sulfurizing agents such as phosphorus pentasulfide (P4S10), Lawesson’s reagent, or hydrogen sulfide under controlled conditions.
Direct Cyclization: Some methods involve the cyclization of appropriate precursors in the presence of sulfur sources to form the purine-6-thione ring directly.
Alkylation at N9 Position
The introduction of the tetradecyl group at the N9 position is typically achieved by:
Nucleophilic Substitution: Alkylation of the purine-6-thione nitrogen (N9) using tetradecyl halides (e.g., tetradecyl bromide or iodide) under basic conditions.
Phase Transfer Catalysis: To enhance reaction rates and yields, phase transfer catalysts may be employed, especially given the hydrophobic nature of long alkyl chains.
Detailed Preparation Methods for 9-Tetradecyl-3H-purine-6-thione
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of purine-6-one precursor | Commercially available or synthesized via known purine synthesis | Purine-6-one serves as the starting core |
| 2 | Thiolation of purine-6-one to purine-6-thione | Phosphorus pentasulfide (P4S10) in refluxing pyridine or toluene | Reaction time: 4-8 hours; yields typically 70-85% |
| 3 | Alkylation of purine-6-thione at N9 | Tetradecyl bromide, potassium carbonate, DMF solvent, 80-100°C, 12-24 hours | Base deprotonates N9; alkyl halide alkylates N9; yields 60-75% |
Representative Experimental Procedure
-
- Dissolve purine-6-one (1 equivalent) in dry toluene.
- Add phosphorus pentasulfide (1.2 equivalents).
- Reflux under nitrogen atmosphere for 6 hours.
- Cool, filter off solids, and evaporate solvent.
- Purify the crude purine-6-thione by recrystallization from ethanol.
-
- Dissolve purified purine-6-thione in dry dimethylformamide (DMF).
- Add potassium carbonate (2 equivalents) as base.
- Add tetradecyl bromide (1.1 equivalents).
- Stir at 90°C for 18 hours under nitrogen.
- Cool, pour into water, extract with ethyl acetate.
- Dry organic layer over anhydrous sodium sulfate.
- Evaporate solvent and purify product by column chromatography.
Analytical Data and Yields
| Compound Stage | Yield (%) | Purification Method | Characterization |
|---|---|---|---|
| Purine-6-thione | 75-85 | Recrystallization (ethanol) | Melting point, NMR, IR |
| This compound | 60-75 | Column chromatography (silica gel) | NMR (1H, 13C), Mass spectrometry, Elemental analysis |
Research Findings and Optimization Notes
Thiolation Efficiency: Using phosphorus pentasulfide in refluxing toluene or pyridine gives high conversion to purine-6-thione with minimal side reactions. Alternative sulfurizing agents like Lawesson’s reagent can be used but are more expensive.
Alkylation Challenges: The long alkyl chain of tetradecyl bromide can cause solubility issues; DMF or dimethyl sulfoxide (DMSO) are preferred solvents for effective alkylation.
Base Selection: Potassium carbonate is effective and mild; stronger bases may lead to side reactions.
Reaction Time and Temperature: Prolonged heating (12-24 hours) at 80-100°C is necessary for complete alkylation.
Purification: Due to the hydrophobic tetradecyl chain, chromatographic separation requires non-polar solvents or solvent mixtures.
Comparative Table of Similar Purine-6-Thione Alkylations
Patents and Industrial Relevance
Patent literature indicates the use of alkylated purine-6-thiones in medicinal chemistry and material science. The alkylation methodology described is consistent with patented processes for similar compounds, emphasizing the importance of controlled reaction conditions and purification steps to achieve high purity products suitable for biological testing or further functionalization.
Chemical Reactions Analysis
Types of Reactions
9-tetradecyl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-tetradecyl-3H-purine-6-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-tetradecyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Structural and Physicochemical Trends
- Lipophilicity : Alkyl chain length directly correlates with logP values. For example, the ethyl derivative (logP ~1.09) is less lipophilic than the benzyl (logP ~1.09) and tetradecyl (estimated logP >5) analogs . The cyclohexyl substituent introduces steric bulk, reducing solubility despite moderate logP .
- Solubility : Ribose-containing derivatives (e.g., ) exhibit higher aqueous solubility due to polar hydroxyl groups, whereas long alkyl chains (tetradecyl) likely render the compound insoluble in water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
